molecular formula C18H20O7 B11931680 tert-OMe-byakangelicin

tert-OMe-byakangelicin

Cat. No.: B11931680
M. Wt: 348.3 g/mol
InChI Key: SCGNAXSXMSFZME-UHFFFAOYSA-N
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Description

Primary Botanical Sources of tert-OMe-byakangelicin

The investigation into the natural sources of this compound has centered on a few specific plant species, most notably within the Angelica and Argyranthemum genera.

Research has identified the immature fruits of Angelica sinensis as a source of (R)-tert-OMe-byakangelicin. medchemexpress.comtargetmol.comebiohippo.commedchemexpress.commedchemexpress.eu This finding is significant as Angelica sinensis, commonly known as Dong Quai, is a well-known plant in traditional Chinese medicine. The isolation of this furanocoumarin from its immature fruits highlights the importance of investigating different plant parts and developmental stages for novel chemical entities.

This compound has also been identified in Argyranthemum adauctum, a member of the Compositae family. medchemexpress.com This indicates that the compound, while primarily associated with the Umbelliferae family, may have a broader distribution. The Umbelliferae, or Apiaceae, family is a well-documented source of various furanocoumarins. nih.gov

Angelica dahurica is another crucial species in the study of furanocoumarins, and research on this plant has led to the isolation of tert-O-methylbyakangelicin. koreascience.kr Studies focusing on the chemical constituents of Angelica dahurica roots have successfully isolated and identified several furanocoumarins, including this compound. researchgate.net This research is often driven by the interest in the pharmacological activities of these compounds. koreascience.krnih.gov

Table 1: Botanical Sources of this compound

Botanical NameFamilyPlant PartCompound Name
Angelica sinensisUmbelliferaeImmature Fruits(R)-tert-OMe-byakangelicin medchemexpress.comtargetmol.commedchemexpress.com
Argyranthemum adauctumCompositaeNot SpecifiedThis compound medchemexpress.com
Angelica dahuricaUmbelliferaeRootstert-O-methylbyakangelicin koreascience.krresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20O7

Molecular Weight

348.3 g/mol

IUPAC Name

9-(2-hydroxy-3-methoxy-3-methylbutoxy)-4-methoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C18H20O7/c1-18(2,22-4)12(19)9-24-17-15-11(7-8-23-15)14(21-3)10-5-6-13(20)25-16(10)17/h5-8,12,19H,9H2,1-4H3

InChI Key

SCGNAXSXMSFZME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)OC

Origin of Product

United States

Methodological Approaches for Extraction and Purification in Research Studies

The isolation of tert-OMe-byakangelicin from its natural sources involves a series of established laboratory techniques designed to extract and purify the compound from the complex mixture of phytochemicals present in the plant material.

A common starting point is the extraction of the plant material, often the roots or fruits, using organic solvents. For instance, the roots of Angelica dahurica have been subjected to extraction with hexane (B92381) and ether. koreascience.kr Another study utilized ethanol (B145695) to extract coumarins from the same plant source. researchgate.net The choice of solvent is critical as it determines the types and quantities of compounds that will be solubilized from the plant matrix.

Following the initial extraction, the crude extract undergoes fractionation and purification. Column chromatography is a frequently employed technique. In one study, systematic fractionation of the extract from Angelica dahurica was performed using silica (B1680970) gel column chromatography. koreascience.kr This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (a solvent or mixture of solvents).

Vacuum liquid chromatography is another technique that has been used in the purification process. koreascience.kr High-performance liquid chromatography (HPLC) is often used for the final purification and quantification of the isolated compounds. nih.gov For example, a study on Angelica dahurica leaves used HPLC with a C18 column for chromatographic separation. nih.gov

More advanced and targeted methods have also been explored. For instance, research has investigated the use of ionic liquids for the extraction of coumarins from Angelica dahurica, demonstrating high extraction yields for related compounds like oxypeucedanin (B192039) hydrate (B1144303) and byakangelicin (B1668165). mdpi.com

The structural elucidation of the purified compound is typically achieved through spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide detailed information about the molecular structure.

Table 2: Extraction and Purification Techniques for Furanocoumarins from Angelica Species

TechniquePurposePlant Source/Part
Solvent Extraction (Hexane, Ether, Ethanol)Initial extraction of compoundsAngelica dahurica Roots koreascience.krresearchgate.net
Silica Gel Column ChromatographyFractionation and separationAngelica dahurica koreascience.kr
Vacuum Liquid ChromatographyPurificationAngelica dahurica koreascience.kr
High-Performance Liquid Chromatography (HPLC)Final purification and quantificationAngelica dahurica Leaves nih.gov
Ionic Liquid ExtractionAdvanced extraction methodAngelica dahurica mdpi.com

Investigational Biological Activities of Tert Ome Byakangelicin in Pre Clinical Models

Modulation of Adipocyte Lipid Metabolism

The furanocoumarin, tert-OMe-byakangelicin, has been a subject of preclinical investigation for its effects on the intricate processes of lipid metabolism within fat cells, also known as adipocytes. Research in this area has focused on two primary, yet opposing, pathways: the breakdown of stored fats (lipolysis) and the synthesis of new fat molecules (triglyceride biosynthesis).

Enhancement of Adrenaline-Induced Lipolytic Pathways in Fat Cells

Preclinical studies have demonstrated that this compound can potentiate the lipolytic effect induced by adrenaline in fat cells. medchemexpress.commedchemexpress.com Adrenaline, a key catecholamine, typically stimulates lipolysis by binding to β-adrenergic receptors on adipocytes. nih.gov This interaction triggers a signaling cascade that leads to the activation of hormone-sensitive lipase (B570770) (HSL), a crucial enzyme responsible for the hydrolysis of stored triglycerides into free fatty acids and glycerol. frontiersin.org The enhancement of this pathway by this compound suggests a potential to amplify the normal physiological signals for fat breakdown.

Inhibitory Effects on Insulin-Stimulated Triglyceride Biosynthesis from Glucose in Adipocytes

In contrast to its effects on lipolysis, this compound has been shown to inhibit the synthesis of triglycerides from glucose in fat cells that is stimulated by insulin. medchemexpress.commedchemexpress.com Insulin is a potent anabolic hormone that promotes the storage of energy by stimulating the uptake of glucose and its conversion into triglycerides within adipocytes. nih.gov This process, known as de novo lipogenesis, is a key component of energy homeostasis.

The inhibition of this pathway by this compound points to a potential interference with the mechanisms that govern fat storage. Insulin signaling in adipocytes is complex, involving the activation of various enzymes and transporter proteins to facilitate the conversion of glucose into fatty acids and their subsequent esterification into triglycerides. nih.gov By impeding this process, this compound may limit the capacity of adipocytes to accumulate new lipid stores from carbohydrate sources.

Implications for Research into Metabolic Regulation

The dual actions of this compound on both promoting the breakdown and inhibiting the synthesis of fat in adipocytes make it a compound of interest for research into metabolic regulation. These opposing effects highlight the complex interplay between catabolic and anabolic pathways within fat cells. Understanding how this compound modulates these pathways could provide valuable insights into the fundamental mechanisms controlling lipid homeostasis. Further investigation into its specific molecular targets within these pathways is warranted to fully elucidate its role in metabolic control.

Regulatory Influence on Hepatic Drug Metabolizing Enzyme Systems

Beyond its effects on adipocyte metabolism, this compound has been identified as having a regulatory influence on the enzyme systems responsible for drug metabolism in the liver. These systems are critical for the biotransformation and elimination of a wide range of foreign compounds (xenobiotics), including therapeutic drugs.

Direct Inhibitory Activity Towards Liver Drug Metabolizing Enzymes (DME)

Preclinical evidence indicates that this compound exhibits direct inhibitory activity towards liver drug-metabolizing enzymes (DMEs). medchemexpress.commedchemexpress.comtargetmol.comtargetmol.comcymitquimica.com The liver is the primary site for drug metabolism, which is largely carried out by a superfamily of enzymes known as cytochrome P450s (CYPs). nih.gov Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially resulting in increased drug concentrations and an elevated risk of adverse effects. msdmanuals.com

The mechanisms of enzyme inhibition can be reversible, quasi-irreversible, or irreversible, each with different implications for the duration and predictability of drug-drug interactions. nih.gov The specific CYPs inhibited by this compound and the nature of this inhibition are key areas for further investigation.

Significance for Research into Hepatic Biotransformation and Drug-Drug Interaction Mechanisms

The inhibitory effect of this compound on DMEs has significant implications for research into hepatic biotransformation and the mechanisms underlying drug-drug interactions. msdmanuals.com The potential for a single compound to alter the metabolism of other drugs highlights the importance of evaluating new chemical entities for their effects on these enzyme systems early in the drug development process. nih.govnih.gov

Understanding how compounds like this compound interact with DMEs can contribute to the development of predictive models for drug-drug interactions and aid in the safer use of therapeutic agents. mdpi.com Research in this area is crucial for assessing the potential risks associated with polypharmacy and for developing strategies to mitigate adverse drug events. nih.gov

Table of Investigated Activities of this compound

Biological Activity System/Cell Type Effect
Modulation of Lipid Metabolism Adipocytes (Fat Cells) Enhances adrenaline-induced lipolysis
Modulation of Lipid Metabolism Adipocytes (Fat Cells) Inhibits insulin-stimulated triglyceride synthesis
Regulation of Drug Metabolism Liver Inhibits drug-metabolizing enzymes (DMEs)
Table of Mentioned Compounds
Compound Name
This compound
Adrenaline

Effects on Intracellular Signaling Pathways

Pre-clinical research has identified this compound as a modulator of critical intracellular signaling networks that govern cellular fate, including proliferation, survival, and apoptosis. Investigations, particularly in the context of anaplastic thyroid cancer (ATC) cells, have focused on the compound's ability to interfere with stress-activated and survival-oriented pathways. The following sections detail the specific molecular mechanisms through which this compound exerts its effects, primarily by altering the phosphorylation status and subsequent activity of key signaling proteins.

The Mitogen-Activated Protein Kinase (MAPK) pathways are central signaling cascades that translate extracellular stimuli into cellular responses. This family includes the extracellular signal-regulated kinases (ERK1/2, also known as MAPK3/1), p38 MAPK, and c-Jun N-terminal kinase (JNK). In many cancer models, the ERK and p38 pathways are associated with pro-survival signals, whereas the JNK pathway is often linked to pro-apoptotic responses.

Studies in anaplastic thyroid cancer cells revealed that this compound differentially regulates these pathways, particularly when used in combination with apoptosis-inducing agents like TRAIL (TNF-related apoptosis-inducing ligand). While TRAIL treatment alone was observed to induce the phosphorylation (activation) of p38 MAPK and ERK1/2, the co-treatment with this compound significantly suppressed this activation. This finding suggests that this compound can counteract the pro-survival signals initiated by p38 and ERK activation in these cancer cells. The inhibitory effect of this compound on p38 phosphorylation is a key element of its mechanism for sensitizing cancer cells to apoptosis.

Table 1: Effect of this compound on TRAIL-Induced MAPK Phosphorylation This table summarizes the relative changes in the phosphorylation status of key MAPK proteins in anaplastic thyroid cancer cells under different treatment conditions as observed in pre-clinical studies.

Treatment Conditionp38 PhosphorylationERK1/2 (MAPK3/1) PhosphorylationJNK PhosphorylationImplied Pathway Effect
Control (Untreated) BasalBasalBasalHomeostasis
TRAIL Alone ▲ Increased▲ Increased▲ IncreasedActivation of both pro-survival and pro-apoptotic signals
This compound + TRAIL ▼ Suppressed▼ Suppressed▲▲ Strongly IncreasedInhibition of pro-survival signals; Amplification of pro-apoptotic signal

Heat Shock Factor Protein 4 (HSF4) is a transcription factor that can regulate the expression of genes involved in cellular stress responses and survival. Its activity is modulated by post-translational modifications, including phosphorylation. Research has established a direct link between the p38 MAPK pathway and HSF4 activation, where p38 directly phosphorylates HSF4.

In line with its inhibitory effect on p38 MAPK, this compound was found to significantly reduce the levels of phosphorylated HSF4 in anaplastic thyroid cancer cells. This dephosphorylation event has direct functional consequences. The phosphorylation of HSF4 is critical for its ability to bind to specific DNA sequences known as heat shock elements (HSEs) in the promoter regions of its target genes. By promoting the dephosphorylation of HSF4, this compound impairs its DNA-binding activity. This was confirmed in electrophoretic mobility shift assays (EMSA), which demonstrated a marked reduction in the formation of the HSF4-HSE complex in cells treated with this compound. This disruption prevents HSF4 from activating the transcription of its target pro-survival genes, thereby contributing to the sensitization of cells to apoptosis.

Table 2: Summary of this compound's Effect on the p38-HSF4 Axis This table outlines the sequential effects of this compound on the p38 MAPK pathway and its downstream target, HSF4.

Molecular EventStatus after this compound TreatmentFunctional Consequence
p38 MAPK Activation InhibitedUpstream kinase for HSF4 is inactivated.
HSF4 Phosphorylation ▼ DecreasedHSF4 reverts to a dephosphorylated state.
HSF4 DNA-Binding Activity ▼ ImpairedDephosphorylated HSF4 cannot efficiently bind to HSEs.
Target Gene Transcription DownregulatedTranscription of HSF4-mediated pro-survival genes is reduced.

In contrast to its inhibitory effects on the p38 and ERK pathways, this compound was shown to enhance the activation of the c-Jun N-terminal kinase (JNK) pathway. The JNK cascade is a third major branch of MAPK signaling and is frequently associated with the induction of apoptosis in response to cellular stress.

In pre-clinical models of anaplastic thyroid cancer, treatment with TRAIL alone caused a modest increase in JNK phosphorylation. However, the combination of this compound and TRAIL resulted in a synergistic and sustained activation of JNK. This potentiation of JNK signaling is critical to the compound's biological activity, as it amplifies the pro-apoptotic signals within the cell. The dual action of this compound—suppressing pro-survival p38/ERK signals while simultaneously boosting pro-apoptotic JNK signals—effectively shifts the cellular balance towards apoptosis.

The culmination of the findings described above points to a clear mechanism: this compound overcomes resistance to apoptosis by dismantling the p38-mediated survival response. In anaplastic thyroid cancer cells, the activation of p38 MAPK by an agent like TRAIL functions as a defensive mechanism, promoting cell survival by activating downstream effectors like HSF4. This pro-survival signal can counteract the pro-apoptotic signals initiated by the same agent, leading to treatment resistance.

This compound directly targets this survival axis. By inhibiting p38 phosphorylation, it prevents the activation of HSF4 and the subsequent transcription of survival genes. This action effectively disarms the cell's primary defense against TRAIL-induced apoptosis. To validate this mechanism, studies utilized a specific pharmacological inhibitor of p38, SB203580. The results showed that direct inhibition of p38 with SB203580 mimicked the effects of this compound, sensitizing the cancer cells to TRAIL-induced apoptosis. This confirmed that the suppression of the p38 pathway is the pivotal event through which this compound enhances apoptotic cell death in this pre-clinical model.

Structure Activity Relationship Sar Investigations of Tert Ome Byakangelicin and Analogues

Identification of Key Furanocoumarin Structural Motifs Conferring Bioactivity

The biological activity of furanocoumarins, including tert-OMe-byakangelicin, is intrinsically linked to their core molecular architecture. The fundamental furanocoumarin skeleton, consisting of a fused benzene (B151609) and α-pyrone ring system (forming a coumarin) with an additional fused furan (B31954) ring, is a prerequisite for many of their biological effects. The planarity of this heterocyclic system is crucial for its interaction with biological targets.

For furanocoumarins, the nature and position of substituents on the coumarin (B35378) nucleus significantly modulate their bioactivity. In the case of this compound and its analogues, several structural motifs are considered important:

The Furan Ring: The presence and type of the furan ring (linear or angular) are critical. The furan ring is often involved in interactions with enzymes and receptors, and its substitution pattern can influence the molecule's reactivity and metabolic stability.

Substitution at C-5 and C-8: For many furanocoumarins, substitutions at the C-5 and C-8 positions are key determinants of their biological profiles. In this compound, the ether-linked side chain is located at the C-8 position. The nature of this side chain plays a significant role in its bioactivity.

The Side Chain at C-8: The side chain of this compound, which contains a tertiary butyl group and a hydroxyl group, is a distinguishing feature. The tert-butyl group, being bulky and lipophilic, can influence the compound's ability to cross cell membranes and its fit within the binding pockets of target proteins. The hydroxyl group can participate in hydrogen bonding, which is a critical interaction for ligand-receptor binding. The methylation of this hydroxyl group to form the "tert-OMe" moiety alters its polarity and hydrogen bonding capability, thereby influencing its biological activity.

Comparative Biological Profiling with Byakangelicin (B1668165) and Other Structurally Related Furanocoumarins (e.g., Isobyakangelicin, Oxypeucedanin)

The biological activity of this compound is often evaluated in comparison to its close structural analogues, such as byakangelicin and oxypeucedanin (B192039). One area of significant interest is their ability to inhibit cholinesterases, enzymes that are critical in the nervous system.

A study by Seo et al. (2013) investigated the inhibitory effects of several furanocoumarins isolated from the roots of Angelica dahurica on human acetylcholinesterase (hAChE) and butyrylcholinesterase (BChE). The results from this study provide a basis for a comparative analysis. mdpi.com

CompoundhAChE IC50 (µM)BChE IC50 (µM)
This compound39.025.6
Byakangelicin55.442.4
Oxypeucedanin>100>100
Byakangelicol46.345.2

Data sourced from Seo et al. (2013). mdpi.com

From this data, several structure-activity relationships can be inferred:

Effect of the tert-OMethyl Group: this compound displays more potent inhibition of both hAChE and BChE compared to byakangelicin. mdpi.com This suggests that the methylation of the tertiary hydroxyl group in the side chain enhances its inhibitory activity against these enzymes. This could be due to increased lipophilicity, leading to better penetration into the active site of the enzymes, or a more favorable steric interaction within the binding pocket.

Importance of the Hydroxylated Side Chain: Both this compound and byakangelicin, which possess a hydroxylated side chain, are significantly more active than oxypeucedanin, which has a simpler epoxy group in its side chain. mdpi.com This highlights the importance of the specific side chain structure at the C-8 position for cholinesterase inhibition.

Comparison with Byakangelicol: Byakangelicol, another related furanocoumarin, also shows notable inhibitory activity. mdpi.com Its structure differs from byakangelicin in the side chain, further emphasizing the role of this part of the molecule in determining biological effect.

Information on the comparative biological profile of isobyakangelicin was not available in the reviewed literature.

Rational Design Principles for Novel this compound Derivatives

While specific research on the rational design of novel this compound derivatives is limited, general principles for the design of furanocoumarin-based bioactive compounds can be applied. These principles are derived from broader structure-activity relationship studies on coumarins and furanocoumarins.

The goal of rational design is to systematically modify the structure of a lead compound, like this compound, to enhance its desired biological activity, selectivity, and pharmacokinetic properties. Based on the available SAR data, the following design principles could be considered for generating novel this compound derivatives:

Modification of the C-8 Side Chain:

Alkyl Group Variation: The tert-butyl group could be replaced with other alkyl groups of varying size and branching (e.g., isopropyl, isobutyl, cyclopentyl) to probe the steric requirements of the binding pocket of target enzymes.

Introduction of Different Functional Groups: The hydroxyl group could be replaced with other functionalities, such as an amino group, a thiol group, or a small polar group, to explore different hydrogen bonding and polar interactions.

Esterification and Etherification: The hydroxyl group could be further derivatized to form a series of esters or ethers with varying chain lengths and electronic properties to modulate lipophilicity and metabolic stability.

Modification of the Coumarin Core:

Substitution at Other Positions: Introduction of small substituents (e.g., halogens, methyl groups, methoxy (B1213986) groups) at other available positions on the benzene ring of the coumarin nucleus could be explored to fine-tune the electronic properties and binding interactions of the molecule.

Alteration of the C-4 Substituent: The methoxy group at C-4 could be replaced with other alkoxy groups or functional groups to investigate its role in bioactivity.

Hybrid Molecule Design:

A common strategy in drug design is to create hybrid molecules by linking the pharmacophore of interest (in this case, the this compound scaffold) to another molecule with a known biological activity. This can lead to compounds with dual or enhanced activity.

The design of any new derivative would ideally be guided by computational modeling and docking studies to predict the binding affinity and orientation of the novel compounds within the active site of the target protein. Subsequent synthesis and biological evaluation would then be necessary to validate these designs.

Advanced Research Strategies and Future Directions for Tert Ome Byakangelicin Investigations

Elucidation of Comprehensive Molecular Targets and Signaling Networks

Future investigations should aim to move beyond initial screenings to a detailed characterization of the molecular interactions of tert-OMe-byakangelicin. The compound has been identified as a potent inhibitor of both human acetylcholinesterase (hAChE) and butylcholinesterase (BChE), with a noncompetitive mode of inhibition. researchgate.net Furthermore, the stereoisomer (R)-tert-OMe-byakangelicin is known to inhibit the activity of liver drug metabolizing enzymes (DME). medchemexpress.commedchemexpress.com

A comprehensive understanding requires the identification of all direct binding partners and the subsequent signaling cascades that are modulated. Advanced proteomics approaches, such as chemical proteomics with affinity-based probes, can be employed to pull down interacting proteins from complex cellular lysates. This can reveal direct molecular targets beyond the currently known cholinesterases and metabolic enzymes.

Once primary targets are identified, downstream signaling pathway analysis is crucial. Techniques like phosphoproteomics can map the changes in protein phosphorylation patterns induced by the compound, offering a global view of altered kinase activity and pathway regulation. For instance, given the role of cholinesterase inhibition, exploring the impact on cholinergic signaling in neuronal and non-neuronal tissues is a logical next step. Similarly, the inhibition of drug-metabolizing enzymes suggests a potential role in modulating pathways sensitive to xenobiotics, such as those governed by the aryl hydrocarbon receptor (AhR) or nuclear factor-erythroid 2-related factor 2 (Nrf2).

Table 1: Known Inhibitory Activity of this compound

Enzyme Target IC50 Value Inhibition Mode Source
Human Acetylcholinesterase (hAChE) 39.0 µM Noncompetitive researchgate.net
Butylcholinesterase (BChE) 25.6 µM Noncompetitive researchgate.net

Biosynthetic Pathway Delineation of this compound

The complete biosynthetic pathway of this compound in plants like Angelica dahurica remains to be fully elucidated. Furanocoumarins are generally synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. This leads to the formation of a coumarin (B35378) core, which is then prenylated and cyclized to form the furan (B31954) ring.

For this compound, a key late-stage precursor is likely byakangelicin (B1668165), a fact supported by biotransformation experiments. researchgate.net The final steps would involve the enzymatic addition of a tert-butyl methyl ether group to the side chain of byakangelicin. Identifying the specific enzymes—likely a unique O-methyltransferase and potentially other modifying enzymes—responsible for this transformation is a critical goal. This can be achieved by integrating transcriptomic and metabolomic data from the source plant. By correlating the expression patterns of candidate genes with the accumulation of this compound in different plant tissues or under various growth conditions, researchers can pinpoint the relevant biosynthetic genes. rsc.org Subsequent heterologous expression and in vitro enzymatic assays can then confirm gene function.

Development of Synthetic and Semi-Synthetic Methodologies for Analog Generation

To facilitate further research and explore structure-activity relationships (SAR), robust and scalable synthetic routes to this compound and its analogs are necessary. While classic coumarin syntheses like the Perkin reaction or Knoevenagel condensation provide a foundation, the complex stereospecific side chain of this compound presents a significant challenge. researchgate.net

Semi-synthetic approaches, starting from more abundant, structurally related natural products like imperatorin (B1671801) or byakangelicin, offer a more direct path. researchgate.net Chemical or enzymatic modifications of these precursors could be employed to generate a library of analogs. For example, biocatalytic strategies, which have been used to create novel glucosides of byakangelicin, could be adapted to introduce different ether or ester functionalities on the side chain, allowing for a systematic exploration of how these modifications affect biological activity. researchgate.net The development of such a library is essential for optimizing potency, selectivity, and pharmacokinetic properties.

Application of Omics Technologies in Mechanistic Research

Omics technologies are powerful tools for generating unbiased, system-wide data to understand the mechanisms of action of natural products. nih.govnih.gov For this compound, an integrated multi-omics approach would be highly informative.

Transcriptomics (RNA-Seq): Treating relevant cell models (e.g., neuronal cells, hepatocytes) with this compound and analyzing changes in the transcriptome can reveal which genes and pathways are modulated. This can provide clues about its mechanism of action beyond direct target inhibition. rsc.org

Proteomics: In addition to identifying direct binding partners, quantitative proteomics can measure changes in the abundance of thousands of proteins following treatment, highlighting the cellular response at the protein level. frontiersin.org

Metabolomics: This technology can be used in two ways. First, it can be applied to the source plant to help identify biosynthetic pathways. rsc.org Second, it can be used to analyze the metabolic perturbations in human cell models or in vivo systems after exposure to the compound, providing a functional readout of its physiological impact. researchgate.net

By integrating these datasets, researchers can construct comprehensive network models that connect the initial molecular-level interactions of this compound to the ultimate cellular and physiological responses. nih.gov

Exploration in Novel In Vitro and Ex Vivo Research Models for Metabolic and Enzymatic Studies

To better predict the in vivo behavior of this compound, research must move towards more physiologically relevant model systems. While traditional models like liver microsomes and Caco-2 cell monolayers have been useful for studying the metabolism and intestinal permeability of furanocoumarins, they have limitations. mdpi.comscientific.net

Future studies should employ advanced models such as:

3D Organoids: Liver and intestinal organoids, which self-organize into three-dimensional structures that mimic the native organ, provide a more accurate context for studying metabolism, transport, and toxicity.

Co-culture Systems: Models that co-culture human cells (e.g., intestinal epithelial cells) with representative gut microbes, such as Blautia sp., can offer critical insights into the interplay between host and microbial metabolism of the compound. nih.govacs.org

Ex Vivo Tissue Models: The use of fresh tissue slices or homogenates from various organs (e.g., brain, liver) can be used to study target engagement and enzymatic activity in a setting that preserves the complex cellular architecture and local microenvironment. mdpi.com

These models will provide more reliable data on metabolic stability, metabolite formation, and potential drug-drug interactions, bridging the gap between simple in vitro assays and complex in vivo systems.

Investigation of Stereoisomeric Forms and Their Differential Biological Activities (e.g., (R)-tert-OMe-byakangelicin)

The presence of a chiral center in the side chain of this compound means it exists as stereoisomers. Research has specifically identified (R)-tert-OMe-byakangelicin as a naturally occurring isomer with inhibitory activity against liver drug-metabolizing enzymes. medchemexpress.commedchemexpress.commedchemexpress.com However, the biological activities of the (S)-isomer and the racemic mixture have not been reported.

It is a fundamental principle in pharmacology that stereoisomers can have vastly different biological activities, pharmacokinetic profiles, and toxicities. Therefore, a critical future direction is the stereoselective synthesis of both the (R) and (S) enantiomers of this compound. This will allow for a head-to-head comparison of their activities, for example, on cholinesterases and cytochrome P450 enzymes. Such studies are essential to determine if the observed biological effects are stereospecific and to identify the more potent and potentially safer isomer for any future therapeutic development.

Q & A

Q. What are the key steps in synthesizing tert-OMe-byakangelicin, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis involves multi-step reactions, including alkylation and cyclization. Critical steps include:
  • Purification : Use column chromatography or preparative HPLC to isolate the compound.
  • Characterization : Confirm identity via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS. For purity, employ HPLC with UV detection (≥95% purity threshold) .
  • Reproducibility : Document reaction conditions (temperature, solvent ratios, catalyst loading) in the Experimental section of manuscripts. Reference established protocols for furanocoumarin derivatives and provide raw spectral data in supplementary materials .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • Spectroscopy : 1H^1H-NMR (to confirm tert-butyl and methoxy groups) and FT-IR (to verify carbonyl and ether functional groups).
  • Mass Spectrometry : HRMS for exact mass validation (e.g., C18_{18}H20_{20}O7_7, theoretical mass: 348.1212).
  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for purity assessment .

Q. How should researchers design bioactivity assays to evaluate this compound’s pharmacological potential?

  • Methodological Answer :
  • In vitro assays : Use cell lines (e.g., HepG2 for cytotoxicity) with positive controls (e.g., doxorubicin).
  • Dose-response curves : Test 5–7 concentrations (1–100 µM) in triplicate.
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare treatment groups .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

  • Methodological Answer : Use a 2k^k factorial design to test variables (e.g., temperature, solvent ratio, catalyst type). Example setup:
FactorLow Level (-1)High Level (+1)
Temperature60°C80°C
Catalyst Loading5 mol%10 mol%
Analyze yield data with response surface methodology (RSM) to identify optimal conditions .

Q. What computational approaches model this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding affinity to targets (e.g., cytochrome P450 enzymes) using software like GROMACS.
  • ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP), bioavailability, and toxicity.
  • Docking Studies : AutoDock Vina for ligand-protein interaction analysis (e.g., binding to NF-κB) .

Q. How to resolve contradictions in bioactivity data across studies on this compound?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from multiple studies using PRISMA guidelines.
  • Source investigation : Compare assay conditions (e.g., cell line viability thresholds, solvent effects).
  • Statistical reconciliation : Apply mixed-effects models to account for inter-study variability .

Q. What strategies validate the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months.
  • Analytical Monitoring : Use UPLC-MS at 0, 3, and 6 months to track degradation products.
  • Kinetic Modeling : Calculate degradation rate constants using Arrhenius equations .

Data Management and Reporting

Q. How to ensure compliance with data reproducibility standards for this compound research?

  • Methodological Answer :
  • FAIR Principles : Deposit raw spectral data in repositories (e.g., Zenodo) with DOIs.
  • Code Sharing : Provide scripts for statistical analysis (e.g., R/Python) in GitHub.
  • Supplementary Materials : Include detailed experimental protocols, error margins, and instrument calibration logs .

Q. What ethical guidelines apply to in vivo studies involving this compound?

  • Methodological Answer :
  • IACUC Approval : Submit protocols for animal welfare review (e.g., OECD Test Guidelines).
  • 3Rs Compliance : Optimize sample sizes (Reduction) and use non-invasive endpoints (Refinement).
  • Data Transparency : Report attrition rates and adverse events in manuscripts .

Tables for Quick Reference

Table 1 : Key Characterization Parameters for this compound

TechniqueParameterExpected Value
1H^1H-NMRtert-butyl protons1.25 ppm (s, 9H)
HPLCRetention Time12.3 ± 0.5 min
HRMS[M+H]+^+349.1285

Table 2 : Common Pitfalls in Bioactivity Studies

IssueSolution
Solvent interferenceUse DMSO ≤0.1% v/v in cell assays
Batch variabilityStandardize compound sourcing (e.g., CAS registry)
False positivesInclude counter-screens (e.g., luciferase inhibition assays)

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